molecular formula C6H13ClFNO B1484591 3-Fluoro-3-(2-methoxyethyl)azetidine hydrochloride CAS No. 2098054-56-7

3-Fluoro-3-(2-methoxyethyl)azetidine hydrochloride

Cat. No.: B1484591
CAS No.: 2098054-56-7
M. Wt: 169.62 g/mol
InChI Key: NLDYMJWDAXFOTJ-UHFFFAOYSA-N
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Description

3-Fluoro-3-(2-methoxyethyl)azetidine hydrochloride is a synthetic compound with the molecular formula C6H13ClFNO and a molecular weight of 169.62 g/mol. It is known for its potential therapeutic effects and has been studied in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3-(2-methoxyethyl)azetidine hydrochloride involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . This method is efficient and straightforward, allowing for the preparation of various 1,3-disubstituted azetidines . Additionally, the compound can be synthesized through a one-pot reaction of alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of microwave irradiation and alkaline aqueous media allows for efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-3-(2-methoxyethyl)azetidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired products and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted azetidines .

Scientific Research Applications

3-Fluoro-3-(2-methoxyethyl)azetidine hydrochloride has been studied for its potential therapeutic effects in various fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been investigated for its potential use in drug development and as a therapeutic agent. In industry, the compound is used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-3-(2-methoxyethyl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

3-Fluoro-3-(2-methoxyethyl)azetidine hydrochloride is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include other azetidines and aziridines, which also serve as building blocks for polyamines and have various applications in chemistry and industry . The uniqueness of this compound lies in its specific fluorine and methoxyethyl substituents, which confer distinct chemical and biological properties .

Similar Compounds

  • Azetidine hydrochloride
  • 3,3-Difluoroazetidine hydrochloride
  • Aziridine derivatives

These compounds share structural similarities with this compound but differ in their specific substituents and properties .

Properties

IUPAC Name

3-fluoro-3-(2-methoxyethyl)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNO.ClH/c1-9-3-2-6(7)4-8-5-6;/h8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDYMJWDAXFOTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1(CNC1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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